molecular formula C20H18N2O3 B5763126 N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide

N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide

Cat. No. B5763126
M. Wt: 334.4 g/mol
InChI Key: FOFVOROLPTVGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide, commonly known as MPAF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPAF belongs to the class of furamide compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of MPAF is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
MPAF has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MPAF has also been shown to inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPAF in lab experiments is its unique chemical structure and properties. MPAF is a highly stable compound that can be easily synthesized in large quantities. However, one of the main limitations of using MPAF in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several potential future directions for research on MPAF. One area of interest is the development of new diagnostic tools for cancer research based on the unique properties of MPAF. Another area of interest is the development of new anti-inflammatory and analgesic drugs based on the structure of MPAF. Finally, further research is needed to fully understand the mechanism of action and potential side effects of MPAF.

Synthesis Methods

The synthesis of MPAF involves the reaction of 3-methyl-4-aminobenzophenone with phenylacetic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with furfurylamine to obtain MPAF in high yields.

Scientific Research Applications

MPAF has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. MPAF has also been studied for its potential use as a diagnostic tool in cancer research.

properties

IUPAC Name

N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14-12-16(21-20(24)18-8-5-11-25-18)9-10-17(14)22-19(23)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFVOROLPTVGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide

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